molecular formula C10H11NO B136529 1-(Indolin-6-yl)ethanone CAS No. 147265-76-7

1-(Indolin-6-yl)ethanone

Cat. No. B136529
M. Wt: 161.2 g/mol
InChI Key: IPLQKFTXVNWKGX-UHFFFAOYSA-N
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Description

1-(Indolin-6-yl)ethanone is a chemical compound that belongs to the class of indole derivatives. Indoles and their derivatives are significant in the synthesis of a wide range of bioactive molecules and have been explored for their potential in creating commercially relevant intermediate molecules . The indole scaffold is a common feature in molecules with various pharmacological activities, including anticancer and anti-inflammatory properties .

Synthesis Analysis

The synthesis of indole derivatives often involves the acylation of different starting materials. For instance, 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives were synthesized through the acylation of 1-diarylmethylpiperazine with 2-(1H-indol-3-yl)-2-oxoacetyl chloride . Similarly, novel 1-(1H-indol-1-yl)ethanone compounds were synthesized by the condensation of 4-(2-(1H-indol-1-yl)-2-oxoethoxy) benzaldehyde with substituted aniline in the presence of a catalytic amount of glacial acetic acid . These methods demonstrate the versatility of indole-based syntheses in producing a variety of functionalized compounds.

Molecular Structure Analysis

The molecular structures of the synthesized indole derivatives are confirmed using various spectroscopic techniques, including 1H NMR, IR, mass spectra, and elemental analysis . These techniques ensure the correct identification of the synthesized compounds and their structural integrity, which is crucial for their subsequent biological evaluation.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, which are essential for their biological activity. For example, the presence of an iron-coordinating group on the linker of indol-2-yl ethanone derivatives is a prerequisite for their activity as indoleamine 2,3-dioxygenase (IDO) inhibitors . This suggests that the chemical reactivity of these compounds is closely related to their mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are computed to estimate their drug-like nature. Molecular attributes such as bioavailability and drug likeness are evaluated to ensure that the synthesized compounds have properties that are similar to known drugs . For instance, the synthesized indole derivatives were docked with the cyclooxygenase-2 (COX-2) enzyme to predict their potential as COX-2 inhibitors, and their physicochemical features were compared with those of the reference drug, indomethacin . These analyses are crucial for optimizing the compounds for better efficacy and safety profiles.

Scientific Research Applications

Antibacterial and Antifungal Activities

1-(Indolin-6-yl)ethanone and its derivatives have been explored for their potential in combating microbial infections. A study synthesized novel 1H-indole derivatives, including variants of 1-(Indolin-6-yl)ethanone, and tested them for antibacterial and antifungal activities. These compounds exhibited significant antimicrobial properties against various pathogens such as Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli, highlighting their potential as a basis for developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory Agents

Research into the therapeutic applications of 1-(Indolin-6-yl)ethanone derivatives has also extended into anti-inflammatory medications. A particular study synthesized chalcone derivatives of 1-(Indolin-6-yl)ethanone and evaluated their anti-inflammatory activities on Wistar albino rats using the carrageenan-induced Rat Hind Paw Edema model. The study's findings suggest that these compounds could serve as a foundation for the development of new anti-inflammatory drugs (Current drug discovery technologies, 2022).

Analgesic and Anti-inflammatory Properties

Further extending its therapeutic potential, another research synthesized novel derivatives of 1-(1H-indol-1-yl)ethanone, analyzing their effects on COX-2 enzymes and evaluating their in vivo analgesic and anti-inflammatory activities. The study found one compound, D-7, to have the strongest anti-inflammatory and analgesic activity among the synthesized derivatives, offering insights into the design of new nonsteroidal anti-inflammatory drugs (Letters in Drug Design & Discovery, 2022).

Anticonvulsant Properties

Exploring the neurological applications, a study synthesized indole derivatives targeting anticonvulsant agents. This research identified specific 1-(Indolin-6-yl)ethanone derivatives that showed significant activity in maximal electroshock tests, indicating their potential as anticonvulsant medications (European journal of medicinal chemistry, 2014).

Antioxidant and Antimicrobial Agents

Lastly, the antioxidant and antimicrobial capabilities of 1-(Indolin-6-yl)ethanone derivatives were examined. Synthesized chalcone derivatives showed excellent antioxidant and antimicrobial activities, underscoring the broad spectrum of pharmacological applications these compounds might possess (Beni-Suef University Journal of Basic and Applied Sciences, 2016).

Safety And Hazards

The safety information for 1-(Indolin-6-yl)ethanone includes the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, and H332. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 .

Future Directions

The molecular structures and biological functions of the BRPF1-KAT6A/Kat6B complex are depicted, the variants of the complex related to neurodevelopmental disorders and cancers are summarized, and future research directions and therapeutic potentials are discussed .

properties

IUPAC Name

1-(2,3-dihydro-1H-indol-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7(12)9-3-2-8-4-5-11-10(8)6-9/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLQKFTXVNWKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288184
Record name 1-(2,3-Dihydro-1H-indol-6-yl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Indolin-6-yl)ethanone

CAS RN

147265-76-7
Record name 1-(2,3-Dihydro-1H-indol-6-yl)ethanone
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Record name 1-(2,3-Dihydro-1H-indol-6-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3-Dihydro-1H-indol-6-yl)ethanone
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